Tamsulosin

Overview

Description

Tamsulosin is a selective alpha-1A and alpha-1B adrenergic receptor antagonist primarily used to treat benign prostatic hyperplasia, ureteral stones, prostatitis, and female voiding dysfunction . It works by relaxing the muscles in the prostate and bladder, allowing for better urinary flow . This compound was first approved for medical use in the United States in 1997 .

Preparation Methods

The synthesis of tamsulosin involves several steps. One method includes reacting the hydrochloride of sulphonamide with an ether compound . Another method involves the reaction of 5-(2-aminopropyl)-2-methoxybenzenesulphonamide with benzaldehyde, followed by the reaction with o-ethoxyphenoxyethyl iodide to form a quaternary ammonium salt, which is then hydrolyzed to obtain this compound . Industrial production methods often focus on optimizing yield and purity while minimizing reaction steps and impurities .

Chemical Reactions Analysis

Tamsulosin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.

Reduction: Reduction reactions are not typically associated with this compound due to its stable structure.

Substitution: This compound can undergo substitution reactions, particularly involving its sulfonamide group.

Common reagents used in these reactions include hydrochlorides, bromides, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tamsulosin has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying alpha-1 adrenergic receptor antagonists.

Biology: Helps in understanding the role of alpha-1 adrenergic receptors in various physiological processes.

Medicine: Primarily used to treat benign prostatic hyperplasia and related urinary conditions.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Tamsulosin works by selectively blocking alpha-1A and alpha-1B adrenergic receptors, which are predominantly found in the prostate and bladder . By inhibiting these receptors, this compound causes relaxation of the smooth muscles in these areas, improving urinary flow and reducing symptoms of benign prostatic hyperplasia . The molecular targets include the alpha-1A and alpha-1B adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparison with Similar Compounds

Tamsulosin is often compared with other alpha-1 adrenergic receptor antagonists such as silodosin and alfuzosin . While all these compounds work by blocking alpha-1 receptors, this compound is unique in its selectivity for the alpha-1A and alpha-1B subtypes, which makes it particularly effective in treating urinary conditions without significantly affecting blood pressure . Other similar compounds include doxazosin and terazosin, which are less selective and may have more pronounced cardiovascular effects .

Biological Activity

Tamsulosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH). Its biological activity revolves around its ability to relax smooth muscle in the prostate and bladder neck, thereby improving urinary flow and alleviating symptoms associated with lower urinary tract obstruction.

This compound predominantly targets the alpha-1A and alpha-1D adrenergic receptors, which are primarily located in the prostate and bladder. By blocking these receptors, this compound causes relaxation of smooth muscle fibers, leading to improved urinary flow rates and reduced symptoms of BPH:

- Alpha-1A Receptors : Approximately 70% of alpha-1 adrenergic receptors in the prostate are of this subtype. Blocking these receptors specifically targets the prostate, minimizing side effects in other areas.

- Alpha-1D Receptors : Inhibiting these receptors helps relax the detrusor muscle of the bladder, which can alleviate storage symptoms associated with BPH .

Pharmacokinetics

This compound is well absorbed after oral administration, with peak plasma concentrations typically reached within 6 hours. It undergoes extensive metabolism primarily via the cytochrome P450 system (CYP3A4 and CYP2D6) and has a half-life of about 15 hours, allowing for once-daily dosing .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Concentration | ~6 hours post-dose |

| Half-Life | ~15 hours |

| Bioavailability | ~100% (after first-pass metabolism) |

| Metabolism | CYP3A4, CYP2D6 |

Long-term Studies

A significant study involving 609 patients assessed the long-term efficacy and safety of this compound over six years. Results indicated sustained improvements in urinary flow rates and symptom relief, with a low incidence of adverse effects such as orthostatic hypotension (1.3%) .

Short-term Studies

Multiple randomized controlled trials have demonstrated this compound's effectiveness over short periods (12 weeks), showing statistically significant reductions in American Urological Association (AUA) symptom scores:

- Improvement in AUA Scores :

Table 2: Summary of Clinical Trials Evaluating this compound

| Study Type | Duration | Patients | Primary Endpoint Improvement |

|---|---|---|---|

| Long-term Extension Study | 6 years | 609 | Sustained symptom relief |

| Phase III Trial | 12 weeks | 756 | Significant AUA score reduction |

| Multicenter Trials | 3 months | Varies | Improved urinary flow rates |

Safety Profile

The safety profile of this compound is well-established, with most adverse effects being mild to moderate. Common side effects include:

- Dizziness

- Headache

- Fatigue

- Orthostatic hypotension (rarely severe)

In clinical settings, this compound has been shown to be well-tolerated over extended periods, confirming its safety for long-term use in managing BPH symptoms .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific populations:

- Elderly Patients : A study focusing on elderly men found that this compound significantly improved quality of life and urinary symptoms without increasing the risk of severe adverse effects.

- Diabetic Patients : Another study indicated that this compound effectively managed BPH symptoms in diabetic patients, who often experience complications related to urinary function.

Q & A

Q. What experimental design considerations are critical for evaluating Tamsulosin's efficacy in urolithiasis trials?

Answer:

Robust trials should employ randomized, double-blinded, placebo-controlled designs with stratification by stone size, location, and patient demographics. For example, studies comparing this compound + extracorporeal shockwave lithotripsy (SWL) to SWL alone should include:

- Primary endpoints : Stone expulsion rate (RR), time to expulsion, and analgesic requirements.

- Stratification : Subgroup analysis by stone location (renal vs. ureteral) and size (e.g., 4–10 mm vs. >10 mm) to account for differential efficacy .

- Sample size : Adequate power to detect clinically meaningful differences (e.g., RR of 1.2–1.5) with adjustments for attrition.

Methodological Tip : Use propensity-score matching in observational cohorts to minimize confounding variables, as demonstrated in pediatric studies .

Q. How can conflicting data on this compound's efficacy in pediatric urolithiasis be reconciled?

Answer:

Contradictions often arise from heterogeneous study populations and outcome definitions. For instance, a multi-institutional cohort study found a 55% stone expulsion rate with this compound vs. 44% with analgesics alone (OR 3.31; 95% CI 1.49–7.34) , while adult meta-analyses show more modest benefits . To reconcile discrepancies:

- Conduct sensitivity analyses adjusting for covariates like stone size, hydration protocols, and dosing (e.g., 0.4 mg vs. 0.8 mg).

- Standardize outcome metrics (e.g., "stone expulsion" defined as radiographically confirmed clearance within 28 days).

Advanced Consideration : Use Bayesian meta-analytic approaches to quantify uncertainty and model heterogeneity across studies.

Q. What methodological frameworks are optimal for studying this compound's receptor selectivity in preclinical models?

Answer:

Preclinical studies should employ the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure clarity. For example:

- Population : Rats with bladder outlet obstruction (BOO) modeling BPH.

- Intervention : this compound (α1A/D-selective) vs. non-selective α-blockers (e.g., doxazosin).

- Outcome : Urodynamic parameters (e.g., maximum urethral pressure reduction) and receptor binding affinity assays .

Experimental Design : Use spinal and peripheral administration routes to isolate central vs. peripheral α1AR effects. Include dose-response curves to identify therapeutic thresholds.

Q. How should safety and tolerability of this compound be assessed in long-term neurogenic bladder studies?

Answer:

Long-term RCTs (≥1 year) should prioritize:

- Safety endpoints : Incidence of dizziness, hypotension, and ejaculatory dysfunction, with adverse event (AE) reporting per CTCAE criteria.

- Efficacy endpoints : Changes in bladder storage/emptying parameters (e.g., voided volume, autonomic dysreflexia symptoms) .

Methodological Insight : Use patient-reported outcomes (e.g., IPSS-QoL) alongside urodynamic measurements. In a 1-year open-label study, 71% of patients reported improvement with this compound, but AE monitoring revealed dose-dependent discontinuation rates (16% at 0.8 mg vs. 4% at 0.4 mg) .

Q. What statistical approaches resolve contradictions in this compound's efficacy across geographic regions?

Answer:

Meta-regression can identify regional variability. For instance, European/American cohorts showed higher stone expulsion rates (RR 1.33; 95% CI 1.19–1.49) than Asian cohorts, potentially due to differences in stone composition or genetic factors .

Advanced Strategy :

- Perform subgroup analyses with mixed-effects models to account for between-study variance.

- Adjust for confounders like dietary calcium intake or SWL protocol variations.

Q. How can researchers optimize this compound combination therapies for BPH while minimizing adverse effects?

Answer:

Dose-escalation trials with factorial designs are critical. For example:

- Compare this compound monotherapy (0.4 mg) vs. This compound + 5α-reductase inhibitors (e.g., dutasteride).

- Primary outcome : Change in IPSS score (WMD -1.6 points for 0.8 mg vs. placebo ).

Safety Consideration : Monitor for synergistic AEs (e.g., hypotension with PDE5 inhibitors). A fixed-dose combination study noted underutilization of dutasteride + this compound, highlighting the need for pharmacovigilance .

Q. What are key pitfalls in designing RCTs for this compound in emergency urolithiasis settings?

Answer:

Challenges include:

- Patient recruitment : Rapid enrollment in EDs with standardized eligibility criteria (e.g., stone size ≤10 mm).

- Blinding : Use placebo-matched capsules to maintain blinding, as in the STONE trial .

- Attrition : Implement follow-up protocols (e.g., weekly telehealth check-ins) to reduce loss-to-follow-up.

Methodological Tip : Pilot studies can refine protocols; e.g., pre-trial surveys to identify logistical barriers.

Q. How do receptor selectivity profiles influence this compound's preclinical vs. clinical outcomes?

Answer:

this compound's α1A/D selectivity reduces vascular side effects but may limit efficacy in spinal cord injury models. Preclinical studies show MUP reductions (-15% in BOO rats ), while clinical trials in neurogenic bladders report modest improvements (-10% MUP at 4 weeks ).

Translational Insight : Cross-validate findings using human tissue assays (e.g., prostate α1AR density) and adjust dosing regimens accordingly.

Properties

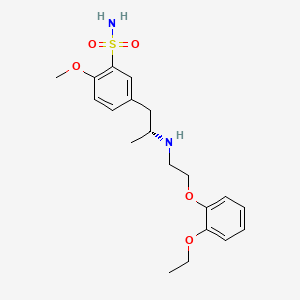

IUPAC Name |

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHKJLXJIQTDTD-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023631 | |

| Record name | Tamsulosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tamsulosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water, 6.55e-03 g/L | |

| Record name | Tamsulosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tamsulosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tamsulosin is a blocker of alpha-1A and alpha-1D adrenoceptors. About 70% of the alpha-1 adrenoceptors in the prostate are of the alpha-1A subtype. By blocking these adrenoceptors, smooth muscle in the prostate is relaxed and urinary flow is improved. The blocking of alpha-1D adrenoceptors relaxes the detrusor muscles of the bladder which prevents storage symptoms. The specificity of tamsulosin focuses the effects to the target area while minimizing effects in other areas., Tamsulosin hydrochloride is a sulfamoylphenethylamine-derivative alpha1-adrenergic blocking agent. The drug is pharmacologically related to doxazosin, prazosin, and terazosin; however, unlike these drugs, tamsulosin has higher affinity and selectivity for alpha1A-adrenergic receptors, which are mainly located in nonvascular smooth muscle (eg, prostate), than for alpha1B-adrenergic receptors located in vascular smooth muscle (eg, internal iliac artery). Results of in vitro studies indicate that tamsulosin has 7-38 times greater affinity for alpha1A-adrenoceptors than for alpha1B-adrenoceptors; the drug has about 12 times greater affinity for alpha1-adrenergic receptors in the prostate than for those in the aorta. Such selectivity of tamsulosin for alpha1A-receptors may result in a reduced incidence of adverse cardiovascular effects (eg, syncope, dizziness, hypotension). On a molar basis, the alpha1-adrenergic receptor affinity of tamsulosin is about 6 times that of prazosin when tested in human prostatic tissue., Because of the prevalence of alpha-receptors on the prostate capsule, prostate adenoma, and bladder trigone and the relative absence of these receptors on the bladder body, alpha-adrenergic blocking agents decrease urinary outflow resistance in men., The symptoms associated with benign prostatic hyperplasia (BPH) are related to bladder outlet obstruction, which is comprised of two underlying components: static and dynamic. The static component is related to an increase in prostate size caused, in part, by a proliferation of smooth muscle cells in the prostatic stroma. However, the severity of BPH symptoms and the degree of urethral obstruction do not correlate well with the size of the prostate. The dynamic component is a function of an increase in smooth muscle tone in the prostate and bladder neck leading to constriction of the bladder outlet. Smooth muscle tone is mediated by the sympathetic nervous stimulation of alpha1 adrenoceptors, which are abundant in the prostate, prostatic capsule, prostatic urethra, and bladder neck. Blockade of these adrenoceptors can cause smooth muscles in the bladder neck and prostate to relax, resulting in an improvement in urine flow rate and a reduction in symptoms of BPH., The influence of (+/-)-tamsulosin, a selective alpha 1A-adrenoceptor antagonist, on the positive inotropic effect and the accumulation of inositol phosphates that are induced via alpha 1-adrenoceptors was studied in comparison with that of another alpha 1A-adrenoceptor ligand oxymetazoline in the rabbit ventricular myocardium. Phenylephrine elicited a concentration-dependent positive inotropic effect via alpha 1-adrenoceptors in the presence of either (+/-)-bupranolol or S(-)-timolol. The mode of antagonism induced by (+/-)-tamsulosin on the effect of phenylephrine was dependent or the concentration applied: (+/-)-tamsulosin at 1 and 3 nM acted in a competitive manner, the slope of the regression line of the Schild plot being unity and the pA2 value being 9.12; at 10 nM, it shifted further the concentration-response curve to the right without affecting the maximal response but the slope became less than unity. At 100 nM and higher, it suppressed the maximal response to phenylephrine. (+/-)-Tamsulosin effectively antagonized the positive inotropic effect of phenylephrine even after inactivation of alpha 1B-adrenoceptors by treatment with chlorethylclonidine, which is an indication that the (+/-)-tamsulosin-sensitive subtype belongs to a class resistant to chlorethylclonidine. (+/-)-Tamsulosin, over the range of concentrations at which it antagonized the positive inotropic effect mediated by alpha 1-adrenoceptors, did not affect the accumulation of [3H]inositol phosphates that was induced by 10 microM phenylephrine. Oxymetazoline antagonized the positive inotropic effect of phenylephrine in a competitive manner without affecting the accumulation of inositol monophosphate induced by phenylephrine. These results indicate that the positive inotropic effect, mediated via (+/-)-tamsulosin- and oxymetazoline-sensitive subtype of alpha 1-adrenoceptors, is exerted by a subcellular mechanism that is independent of the accumulation of inositol phosphates. | |

| Record name | Tamsulosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tamsulosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

5-[(2R)-2-[bis[2-[(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide, 2-methoxy-5-[(2R)-2-[(2-phenoxyethyl)amino]propyl[benzenesulfonamide, 2-methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide, For more Impurities (Complete) data for Tamsulosin (9 total), please visit the HSDB record page. | |

| Record name | Tamsulosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

106133-20-4 | |

| Record name | Tamsulosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106133-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamsulosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106133204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamsulosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tamsulosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMSULOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3P28OML5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tamsulosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tamsulosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226 - 228 °C (hydrochloride salt) | |

| Record name | Tamsulosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tamsulosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.